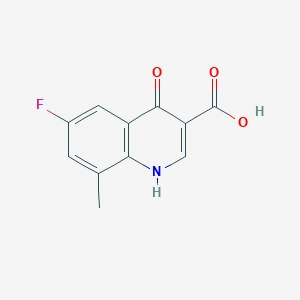

6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSSZLNICXHDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is bacterial DNA-gyrase. This enzyme is crucial for bacteria reproduction, as it is involved in the replication, transcription, and repair of bacterial DNA.

Mode of Action

This compound interacts with its target by inhibiting the bacterial DNA-gyrase. This inhibition disrupts the replication and transcription processes, thereby halting bacterial growth.

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA-gyrase, it prevents the supercoiling of DNA, which is a critical step in DNA replication. This disruption in the pathway leads to the cessation of bacterial growth.

Pharmacokinetics

Like other fluoroquinolones, it is expected to have good oral bioavailability and broad tissue distribution.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By disrupting DNA replication, the compound prevents bacteria from reproducing, thereby stopping the progression of the bacterial infection.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other substances, such as metal ions, can potentially interact with the compound and alter its efficacy.

Biochemical Analysis

Biochemical Properties

6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription. The compound binds to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strands, thereby inhibiting bacterial cell division and leading to cell death. This interaction is highly specific to bacterial enzymes, making the compound effective against a wide range of bacterial pathogens.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. The compound also affects cell signaling pathways by inhibiting the synthesis of essential proteins required for bacterial survival. Additionally, it influences gene expression by preventing the transcription of genes involved in DNA replication and repair. In mammalian cells, the compound has minimal effects due to the lack of target enzymes, making it a safe and effective antibacterial agent.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The compound binds to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strands. This results in the accumulation of double-strand breaks in the bacterial DNA, leading to cell death. The binding interactions are highly specific to bacterial enzymes, ensuring minimal effects on mammalian cells. Additionally, the compound may induce changes in gene expression by preventing the transcription of genes involved in DNA replication and repair.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions, but it may degrade over time when exposed to light, heat, or acidic conditions. Long-term studies have shown that the compound maintains its antibacterial activity for extended periods, although its efficacy may decrease slightly due to degradation. In in vitro and in vivo studies, the compound has demonstrated sustained antibacterial effects, with minimal long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, it may cause toxic effects, including gastrointestinal disturbances, liver toxicity, and alterations in blood cell counts. Threshold effects have been observed, with a clear dose-response relationship between the compound’s concentration and its antibacterial efficacy. It is essential to determine the optimal dosage to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its antibacterial activity. The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites. These metabolites may have reduced antibacterial activity compared to the parent compound. The compound also affects metabolic flux by inhibiting bacterial enzymes involved in DNA replication and transcription.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed into bacterial cells through porin channels in the outer membrane. Once inside the cell, it binds to DNA gyrase and topoisomerase IV, exerting its antibacterial effects. In mammalian cells, the compound is distributed primarily in the liver and kidneys, where it undergoes metabolism and excretion. The compound’s localization and accumulation are influenced by its chemical properties, including its lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cytoplasm, where it interacts with DNA gyrase and topoisomerase IV. The compound’s activity is influenced by its ability to penetrate the bacterial cell membrane and reach its target enzymes. In mammalian cells, the compound is localized mainly in the cytoplasm and organelles involved in metabolism, such as the liver and kidneys. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its antibacterial activity.

Biological Activity

6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the quinolone family, known for its broad spectrum of biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing current research findings, case studies, and data tables to provide a comprehensive overview.

The compound's molecular formula is with a molecular weight of approximately 219.18 g/mol. The structure includes a fluorine atom at the 6-position and a methyl group at the 8-position of the quinoline ring, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 50 µg/mL |

The compound shows bactericidal activity, particularly against Staphylococcus aureus, achieving complete inhibition at concentrations lower than those required for traditional antibiotics like ciprofloxacin, indicating its potential as a more effective treatment option in certain contexts.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A notable study evaluated its impact on human lung carcinoma A549 cells.

Case Study: A549 Cell Line

In vitro experiments demonstrated that this compound inhibited cell growth with an IC50 value of approximately 4.8 μM . The mechanism of action involves:

- Induction of cyclin-dependent kinase (CDK) inhibitor p21^Cip1/Waf1.

- Down-regulation of Cdc25C phosphatase.

- Inhibition of cyclin B1 and CDK1 expression.

These findings suggest that the compound induces mitotic phase arrest, effectively halting cancer cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Gyrase : Similar to other quinolones, it may inhibit bacterial DNA gyrase, leading to DNA replication disruption.

- Cell Cycle Arrest : In cancer cells, it promotes cell cycle arrest by modulating key regulatory proteins involved in cell division.

Comparison with Similar Compounds

Key Observations :

- C8 Substituents : Methyl (target) vs. chlorine (besifloxacin) or fluorine (marbofloxacin impurities) affects lipophilicity and steric hindrance. Methyl may reduce polarity, improving tissue penetration .

- C7 Modifications: Piperazine (common in ciprofloxacin) or azepane (besifloxacin) enhances gram-negative activity.

Antimicrobial Activity and Physicochemical Properties

Antibacterial Spectrum

Fluoroquinolone activity correlates with substituent electronegativity and steric effects:

Preparation Methods

Preparation of Substituted Benzoyl Chloride Intermediate

- Starting from 3-methyl-6-fluorobenzoic acid, the compound is reacted with thionyl chloride in anhydrous benzene to form the corresponding benzoyl chloride.

- The reaction is catalyzed by a small amount of N,N-dimethylformamide (DMF) to increase the efficiency.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures until gas evolution ceases, indicating completion.

- The benzoyl chloride is isolated by distillation or extraction techniques.

Condensation with Acrylate Derivative

- The benzoyl chloride intermediate is reacted with ethyl 3-(N,N-dimethylamino)acrylate in an inert solvent such as dichloromethane or benzene.

- The reaction proceeds under cooling (e.g., -30°C) to control the exothermic process.

- After stirring for 1-2 hours, the reaction mixture is quenched by pouring over ice and acidified to pH 3-4.

- The product, ethyl 3-(N,N-dimethylamino)-2-(substituted benzoyl)acrylate, is extracted into organic solvents, dried, and concentrated.

Cyclization to Form Quinolone Core

- The acrylate intermediate is treated with a primary amine, such as cyclopropylamine, in a suitable solvent like tert-butanol.

- The mixture is stirred overnight to allow nucleophilic substitution and ring closure.

- Addition of a strong base such as potassium tert-butoxide facilitates ring closure to form the 1,4-dihydroquinoline ring.

- The reaction temperature is maintained around 50°C for 18 hours to optimize yield.

Hydrolysis to Obtain Carboxylic Acid

- The ester group is hydrolyzed under acidic conditions using methanolic hydrochloric acid or aqueous acid mixtures.

- The mixture is heated at 100°C for several hours to ensure complete hydrolysis.

- The resulting this compound precipitates out and is collected by filtration.

- The solid is washed with organic solvents such as acetonitrile and ether and dried under vacuum.

Research Findings and Optimization

- The use of triethyl orthoformate and acetic anhydride at elevated temperatures (around 150°C) has been shown to improve the yield of intermediate compounds before cyclization.

- Purification steps avoid chromatographic techniques by employing selective precipitation and solvent washes, reducing cost and complexity.

- Reaction times and temperatures have been optimized to balance conversion and minimize side reactions.

- The introduction of fluorine at position 6 and methyl at position 8 is achieved through selective substitution on the benzoyl starting material, ensuring regioselectivity.

Comparative Data Table of Key Reaction Steps

| Step | Reagents / Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzoyl chloride formation | Thionyl chloride, DMF catalyst, benzene | Room temp / reflux | 1-2 hours | 90-95 | Efficient conversion, easy isolation |

| Acrylate condensation | Ethyl 3-(N,N-dimethylamino)acrylate, solvent | -30°C to RT | 1 hour | 91-95 | Controlled exotherm, high purity |

| Cyclization with cyclopropylamine | Cyclopropylamine, t-butanol, K t-butoxide | 50°C | 18 hours | 85-90 | Base-promoted ring closure |

| Hydrolysis to acid | Methanolic HCl or aqueous acid | 100°C | 4 hours | 90-93 | Precipitation simplifies purification |

Notes on Reaction Mechanisms and Challenges

- The cyclization step involves nucleophilic attack of the amine on the acrylate double bond, followed by intramolecular ring closure facilitated by the base.

- Maintaining anhydrous conditions during benzoyl chloride formation is critical to prevent hydrolysis.

- The presence of electron-withdrawing fluorine at position 6 enhances the electrophilicity of the benzoyl chloride, facilitating condensation.

- Methyl substitution at position 8 is introduced via the starting benzoic acid derivative, ensuring regioselectivity and avoiding post-synthesis modifications.

- The hydrolysis step requires acidic conditions to prevent degradation of the quinolone ring.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its intermediates?

- The compound is typically synthesized via multi-step reactions involving cyclocondensation of substituted benzoic acids with acrylate derivatives. For example, ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (a precursor) is prepared using 2,4-dichloro-5-fluoro-3-nitrobenzoic acid and ethyl 3-(N,N-dimethylamino)acrylate under reflux conditions . Cyclopropylamine is often introduced to stabilize the 1,4-dihydroquinoline core .

Methodological Insight :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.